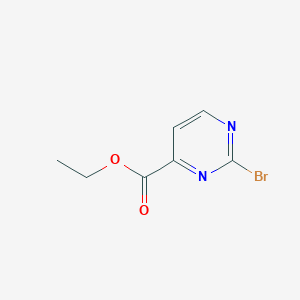

Ethyl 2-bromopyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGFOZQRZTADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Bromopyrimidine 4 Carboxylate

Strategic Approaches to Pyrimidine (B1678525) Ring Functionalization

The synthesis of Ethyl 2-bromopyrimidine-4-carboxylate can be approached by the sequential or convergent introduction of the bromo and ethyl carboxylate functionalities onto the pyrimidine core. The order of these steps is crucial for achieving high yields and regiochemical purity.

Direct bromination of a pre-functionalized pyrimidine-4-carboxylate or a related precursor is a common strategy. The pyrimidine ring is electron-deficient, which typically directs electrophilic substitution to the C5 position. However, bromination at the C2 position can be achieved under specific conditions or by utilizing alternative synthetic pathways.

Halogenating agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are frequently employed for the bromination of heterocyclic systems. nih.gov For pyrimidine derivatives, the reaction conditions, including solvent and temperature, play a critical role in directing the substitution. In some cases, a Sandmeyer-type reaction, starting from 2-aminopyrimidine-4-carboxylic acid or its ethyl ester, provides a reliable method for introducing bromine specifically at the C2 position. This involves the diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid and a copper(I) bromide catalyst. This method is advantageous for its high regioselectivity, as the position of the bromo substituent is predetermined by the location of the precursor amino group. chemicalbook.com

| Method | Brominating Agent | Substrate | Key Conditions | Outcome |

| Diazotization | NaNO₂ / HBr / CuBr | 2-Aminopyrimidine-4-carboxylate | Low temperature (0-5 °C) | Regiospecific formation of 2-bromopyrimidine-4-carboxylate |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Pyrimidine-4-carboxylate | Radical initiator (e.g., AIBN), non-polar solvent | Can lead to mixtures of isomers, C5 bromination is often favored |

| Halogen Exchange | HBr / Heat | 2-Chloropyrimidine-4-carboxylate | High temperatures in a suitable solvent | Substitution of chlorine with bromine |

This table presents common strategies for introducing bromine onto a pyrimidine ring, which are foundational for the synthesis of the target compound.

The formation of the ethyl ester moiety is a critical step, typically performed on a pyrimidine ring already bearing the 2-bromo substituent. The most common method for converting a carboxylic acid to its corresponding ester is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid (2-bromopyrimidine-4-carboxylic acid) in a large excess of the alcohol (ethanol), which also serves as the solvent. mdpi.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by the excess of alcohol and/or the removal of water as it is formed. masterorganicchemistry.com

Alternatively, for substrates sensitive to strong acidic conditions, esterification can be achieved using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid for nucleophilic attack by ethanol (B145695) under milder, neutral conditions. orgsyn.org Another approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. mdpi.com

| Method | Reagents | Key Conditions | Advantages |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux | Simple, inexpensive reagents, suitable for large scale. masterorganicchemistry.com |

| DCC/DMAP Coupling | DCC, DMAP, Ethanol | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, suitable for acid-sensitive substrates. orgsyn.org |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Ethanol | Typically two steps, may require a base (e.g., pyridine) | High reactivity, good for sterically hindered acids. mdpi.com |

This table summarizes prevalent esterification methods applicable to the formation of the ethyl carboxylate moiety on the pyrimidine core.

Elaborate Synthesis from Precursor Molecules

The synthesis of this compound often proceeds through well-defined precursors where one of the required functional groups is already in place.

The most direct route to this compound is the esterification of 2-bromopyrimidine-4-carboxylic acid. This precursor already contains the pyrimidine core with the correct substitution pattern for the bromine atom. The challenge lies in efficiently converting the carboxylic acid group to the ethyl ester without affecting the bromo substituent.

The Fischer esterification is highly effective for this transformation. A typical procedure involves dissolving 2-bromopyrimidine-4-carboxylic acid in absolute ethanol and adding a catalytic amount of a strong acid like concentrated sulfuric acid. The mixture is then heated at reflux for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The product is isolated after neutralization and extraction. This method is robust and generally provides good to excellent yields.

Reaction Scheme: Esterification of 2-Bromopyrimidine-4-carboxylic Acid

Another viable synthetic strategy involves starting with a different, often more accessible, halopyrimidine, such as Ethyl 2-chloropyrimidine-4-carboxylate. The target compound can then be synthesized via a halogen exchange (Halex) reaction. This approach is contingent on the differential reactivity of the carbon-halogen bonds.

The conversion of the 2-chloro derivative to the 2-bromo derivative can be accomplished by heating with a bromide source, such as hydrobromic acid or a metal bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable high-boiling solvent. The equilibrium of the reaction can be influenced by the choice of solvent and the relative nucleophilicity of the halide ions. While less common than introducing bromine via diazotization, this method can be effective if the chloro precursor is readily available. The synthesis of 2-chloropyrimidine-4-carboxylic acid itself can be achieved from precursors like 2-thiouracil (B1096) derivatives or via multi-step sequences starting from simpler building blocks. researchgate.netbldpharm.com

Regioselective Synthesis and Isomer Control

The most effective strategy for ensuring the desired regiochemistry is to employ a synthetic route where the substitution pattern is unambiguously established by the starting materials. Building the ring from acyclic precursors (e.g., condensation reactions) or using a starting material with a pre-installed functional group that directs subsequent substitutions is key.

For instance, starting with 2-aminopyrimidine-4-carboxylic acid locks in the 2,4-substitution pattern. The subsequent Sandmeyer reaction to replace the amino group with a bromine atom is highly regiospecific and does not affect other positions on the ring. Similarly, direct esterification of this precursor followed by the Sandmeyer reaction on Ethyl 2-aminopyrimidine-4-carboxylate also guarantees the formation of the desired isomer.

In contrast, methods involving direct C-H functionalization or electrophilic halogenation on an unsubstituted pyrimidine core can be less selective. The electronic nature of the pyrimidine ring and the directing effects of any existing substituents must be carefully managed to favor substitution at the desired positions. For example, radical substitution reactions, such as the Minisci reaction, have been used to functionalize pyrimidines, but controlling the regioselectivity between the C2, C4, and C6 positions can be challenging and often leads to product mixtures. ucla.edu Therefore, precursor-directed methods remain the most reliable for the unambiguous synthesis of this compound.

Minisci Reactions and Homolytic Alkoxycarbonylation Strategies for Pyrimidine Carboxylates

The direct introduction of carbon-centered radicals onto heteroaromatic compounds, known as the Minisci reaction, offers a powerful tool for the synthesis of functionalized pyrimidines. wikipedia.orgresearchgate.net This approach is particularly advantageous for creating sp²-sp³ bonds on electron-deficient heterocycles, a transformation not achievable through traditional Friedel-Crafts chemistry. wikipedia.org

Homolytic alkoxycarbonylation, a variant of the Minisci reaction, has been successfully employed for the synthesis of pyrimidine carboxylates. A notable application is the synthesis of ethyl 5-bromopyrimidine-4-carboxylate from 5-bromopyrimidine. thieme-connect.comucla.edu This reaction proceeds via the generation of an electrophilic alkoxycarbonyl radical, which then adds to the protonated pyrimidine ring. ucla.edu The process is typically initiated by the oxidative decarboxylation of a carboxylic acid precursor using silver salts and a strong oxidizing agent like ammonium (B1175870) persulfate. wikipedia.orgnih.gov

While the direct synthesis of this compound via a Minisci reaction on 2-bromopyrimidine (B22483) is not extensively detailed in the provided context, the successful synthesis of the 5-bromo isomer highlights the potential of this methodology. thieme-connect.comucla.edu The reaction conditions for the synthesis of ethyl 5-bromopyrimidine-4-carboxylate involved the use of ethyl pyruvate (B1213749) as the source of the ethoxycarbonyl radical. thieme-connect.com

| Reactant | Radical Source | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 5-Bromopyrimidine | Ethyl Pyruvate | Silver Nitrate (B79036), Ammonium Persulfate | Ethyl 5-bromopyrimidine-4-carboxylate | thieme-connect.comucla.edu |

| Pyridine (B92270) | Pivalic Acid | Silver Nitrate, Sulfuric Acid, Ammonium Persulfate | 2-tert-butylpyridine | wikipedia.org |

Challenges in Regioselectivity and Byproduct Formation

A significant challenge in Minisci-type reactions is controlling regioselectivity, as the radical attack can potentially occur at multiple electron-deficient positions on the pyrimidine ring. wikipedia.orgacs.org For a substrate like 2-bromopyrimidine, the C4, C5, and C6 positions are all susceptible to radical addition. The protonation of the nitrogen-containing heterocycle under acidic conditions is crucial for the reaction to proceed, and this also influences the positions of attack. wikipedia.org

Metal-Catalyzed and Metal-Free Synthetic Approaches

Beyond radical-mediated pathways, metal-catalyzed and, more recently, metal-free approaches have emerged as powerful strategies for the synthesis and functionalization of pyrimidine and related heterocyclic systems.

Application of Transition-Metal Catalysis (e.g., Copper-Catalyzed C-N Bond Forming Reactions)

Transition-metal catalysis has become increasingly significant in the synthesis of pyrimidines. nih.gov Copper-catalyzed reactions, in particular, have been widely explored for the formation of carbon-nitrogen (C-N) bonds. researchgate.netresearchgate.net These reactions, often referred to as Ullmann-type couplings, are attractive due to the low cost and toxicity of copper catalysts compared to palladium. nih.gov

In the context of this compound, the bromine atom at the C2 position serves as a handle for cross-coupling reactions. Copper-catalyzed C-N bond formation can be employed to introduce a variety of nitrogen-containing nucleophiles at this position. For instance, copper-catalyzed amination of 2-amino/2-hydroxy-5-halopyridines has been shown to proceed with high yields. researchgate.net Similarly, 2-chloropyrimidines have been successfully coupled with N-nucleophiles using a copper(II) acetate/α-benzoin oxime catalytic system. nih.gov While these examples are on related pyridine and pyrimidine systems, they demonstrate the potential for applying similar copper-catalyzed methodologies to this compound for further derivatization.

| Substrate | Nucleophile | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| 2-amino/2-hydroxy-5-halopyridine | Amines, Heterocycles, Amides | Copper(I) | C-N | researchgate.net |

| 2-chloropyrimidine | Amino acids/esters | Cu(OAc)₂, α-benzoin oxime | C-N | nih.gov |

| Methyl 4-amino-3-iodobenzoate | Boronic acids | Copper | C-N | rsc.org |

Novel Metal-Free Synthetic Pathways for Related Pyridine Systems

The development of metal-free synthetic methods is a growing area of interest due to the desire to avoid residual metal contamination in final products, particularly in the pharmaceutical industry. jiaolei.group Recent advancements have led to a number of transition-metal-free reactions for the functionalization and derivatization of pyridines, which can often serve as models for pyrimidine systems. jiaolei.group

These metal-free approaches include radical reactions for pyridine functionalization, reactions involving activated pyridines as electrophiles, and the derivatization of pyridines through the formation of Meisenheimer-type pyridyl anions. jiaolei.group For example, a metal-free cascade process for the synthesis of highly functionalized pyridines has been reported, involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. acs.org Another approach involves the functionalization of C(sp²)-H bonds using a formaldehyde (B43269) solution as both a carbon source and a solvent in an aerobic environment at room temperature. acs.org While these methods have been primarily demonstrated on pyridine and imidazo[1,5-a]pyridine (B1214698) systems, they represent a conceptual framework for the development of novel, metal-free synthetic routes towards functionalized pyrimidines like this compound.

Elucidation of Molecular and Crystal Structures of Ethyl 2 Bromopyrimidine 4 Carboxylate and Its Analogues

Spectroscopic Characterization in Research Contexts

The characterization of Ethyl 2-bromopyrimidine-4-carboxylate, a heterocyclic compound of interest in synthetic chemistry, relies on a suite of spectroscopic techniques to confirm its identity and elucidate its structural features. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are critical tools in this analytical process. However, detailed, publicly available experimental spectra for this compound are not readily found in the scientific literature. Therefore, the following sections will discuss the expected spectroscopic characteristics based on the known effects of its constituent functional groups and the analysis of closely related pyrimidine (B1678525) analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the pyrimidine ring protons.

Ethyl Group: The ethyl ester moiety would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet, typically in the range of δ 4.3-4.5 ppm, due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet, further upfield, generally around δ 1.3-1.4 ppm.

Pyrimidine Ring Protons: The pyrimidine ring has two aromatic protons. The proton at the 6-position (H-6) is adjacent to a nitrogen atom and the carboxylate group, while the proton at the 5-position (H-5) is flanked by the H-6 proton and a nitrogen atom. These protons would appear as doublets due to mutual coupling. The H-6 proton is expected to be deshielded and appear at a lower field (estimated δ 8.8-9.2 ppm) compared to the H-5 proton (estimated δ 7.5-7.9 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl group.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is typically found significantly downfield, in the region of δ 160-165 ppm.

Pyrimidine Ring Carbons: The carbon atoms of the heterocyclic ring would have characteristic chemical shifts. The carbon atom bearing the bromine (C-2) is expected around δ 158-162 ppm. The carboxylate-substituted carbon (C-4) would be in a similar downfield region. The C-5 and C-6 carbons would appear at higher fields, with the C-6 carbon likely being more deshielded than the C-5.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 62-64 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, typically around δ 14-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures, as direct experimental data is not available.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₂- (ethyl) | 4.3 - 4.5 | Quartet (q) | C=O (ester) | 160 - 165 |

| -CH₃ (ethyl) | 1.3 - 1.4 | Triplet (t) | C-2 (C-Br) | 158 - 162 |

| H-6 (pyrimidine) | 8.8 - 9.2 | Doublet (d) | C-4 | ~160 |

| H-5 (pyrimidine) | 7.5 - 7.9 | Doublet (d) | C-6 | ~157 |

| C-5 | ~122 | |||

| -CH₂- (ethyl) | 62 - 64 | |||

| -CH₃ (ethyl) | 14 - 15 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carbonyl group and vibrations from the aromatic ring and C-Br bond.

C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl group (C=O) stretch, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group would likely produce strong bands in the 1300-1100 cm⁻¹ region.

C=N and C=C Stretches: The pyrimidine ring would exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region, generally between 1600 cm⁻¹ and 1400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a weak to medium band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Raman Spectroscopy: While experimental Raman spectra for this specific compound are not available, Raman spectroscopy would be expected to provide complementary information. The symmetric vibrations of the pyrimidine ring are often more intense in the Raman spectrum than in the IR. The C=C and C=N ring stretching modes would be clearly observable.

Table 2: Predicted IR Absorption Bands for this compound Note: These are estimated values based on functional group correlations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=N / C=C Ring Stretches | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore that is expected to absorb UV radiation. The presence of the bromo and carboxylate substituents will influence the absorption maxima (λ_max). The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic pyrimidine system. It is anticipated that the primary absorption bands would occur in the UV region, likely between 200 and 350 nm. A detailed experimental spectrum is necessary to determine the exact λ_max and molar absorptivity values.

Table 3: Predicted UV-Vis Absorption for this compound Note: This is a generalized prediction.

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 200 - 350 |

Computational Chemistry and Quantum Mechanical Investigations of Ethyl 2 Bromopyrimidine 4 Carboxylate

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like Ethyl 2-bromopyrimidine-4-carboxylate.

Simulation of Vibrational Spectra and Comparison with Experimental DataDFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra and comparing them to experimentally recorded spectra, researchers can validate the calculated structure and gain a detailed understanding of the molecule's vibrational modes.

While the framework for such a computational investigation is well-established, the specific application to this compound has not been documented in the accessible scientific literature. Future research is required to provide the specific data needed for a thorough analysis of this particular compound.

A comprehensive computational analysis of this compound, as outlined in the user's request, could not be performed due to the absence of specific published research data for this compound.

Extensive searches for computational studies focusing on "this compound" did not yield any specific literature detailing its intermolecular interaction energy analysis, Natural Bonding Orbital (NBO) analysis, or non-linear optical (NLO) properties. While general computational methodologies and studies on other pyrimidine (B1678525) derivatives exist, applying such data to the specific molecule would be speculative and would not meet the required standards of scientific accuracy for this article.

To provide a scientifically rigorous and accurate article as per the user's detailed outline, specific computational data from peer-reviewed research on this compound is essential. This would include:

Intermolecular Interaction Energy Analysis: Precise values for the decomposition of the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components are required. Furthermore, a Hirshfeld surface analysis and the corresponding fingerprint plots for this specific molecule are necessary to detail its non-covalent interactions.

Natural Bonding Orbital (NBO) Analysis: A detailed NBO analysis would be needed to quantify electron delocalization, hyperconjugation interactions, and charge transfer mechanisms within the this compound molecule.

Non-Linear Optical (NLO) Property Predictions: Accurate predictions of NLO properties, such as polarizability and hyperpolarizability, would have to be sourced from dedicated computational studies on this compound.

Without access to such specific data, the generation of a thorough and factual article that strictly adheres to the provided outline is not possible. The scientific community has not yet published the specific computational chemistry and quantum mechanical investigations that would be needed to populate the requested sections and subsections with the required level of detail and accuracy.

Therefore, this article cannot be generated at this time. Further research and publication of computational studies on this compound are needed before a comprehensive and scientifically accurate analysis, as requested, can be compiled.

Computational Ligand-Biomolecule Interaction Studies

Extensive literature searches did not yield specific studies on the computational ligand-biomolecule interactions of this compound. Research focusing on the molecular docking, binding site analysis, and molecular recognition principles of this particular compound does not appear to be available in the public domain.

Molecular Docking Methodologies for Target Interaction Prediction

There are no specific molecular docking studies published for this compound that would allow for a detailed discussion of the methodologies used to predict its interaction with biological targets. While general molecular docking methodologies are widely applied in drug discovery for pyrimidine-containing compounds, the application and specific protocols for this compound have not been reported.

Binding Site Analysis and Molecular Recognition Principles

Similarly, a lack of specific research on this compound prevents a detailed analysis of its binding site and the principles governing its molecular recognition. Understanding these aspects would require computational or experimental data, such as co-crystal structures or detailed structure-activity relationship (SAR) studies, which are not currently available for this compound.

Reactivity and Derivatization Chemistry of Ethyl 2 Bromopyrimidine 4 Carboxylate

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.orglibretexts.org The presence of the bromine atom at the C2 position provides a suitable leaving group to facilitate this transformation.

Ethyl 2-bromopyrimidine-4-carboxylate readily undergoes nucleophilic aromatic substitution with various nucleophiles, most notably amines and thiols. The high electrophilicity of the C2 position, enhanced by the adjacent nitrogen atoms and the electron-withdrawing carboxylate group at C4, promotes these reactions.

Thiols and thiolates are particularly potent nucleophiles for SNAr reactions on heteroaryl halides. chemrxiv.orgnih.gov The reaction of this compound with thiols, typically in the presence of a base like potassium carbonate, proceeds smoothly to yield 2-thioether-substituted pyrimidines. nih.gov Similarly, primary and secondary amines can displace the bromide to form the corresponding 2-aminopyrimidine (B69317) derivatives. These reactions are foundational for building libraries of compounds with potential biological activity. In related pyrimidine systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, reactions with nucleophiles like dimethylamine (B145610) and sodium thiophenoxide have been shown to yield the expected substitution products. rsc.org

| Nucleophile | Reagent Example | General Product | Typical Conditions |

|---|---|---|---|

| Amine | Propylamine | Ethyl 2-(propylamino)pyrimidine-4-carboxylate | Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., DMF, DMSO), Heat |

| Thiol | Benzenethiol | Ethyl 2-(phenylthio)pyrimidine-4-carboxylate | Base (e.g., K₂CO₃), Solvent (e.g., DMAc), Room Temp to 100 °C nih.gov |

The reactivity of the pyrimidine core in SNAr reactions is heavily influenced by its substituents. masterorganicchemistry.com For this compound, two key features dictate its reactivity:

Pyrimidine Nitrogens : The two ring nitrogen atoms are strongly electron-withdrawing, reducing the electron density of the aromatic system and making it highly electrophilic. This inherent property makes pyrimidines more reactive towards nucleophiles than their benzene (B151609) analogues. wikipedia.org

Ethyl Carboxylate Group : The ester group at the C4 position is a moderately strong electron-withdrawing group. Its presence further activates the ring towards nucleophilic attack. libretexts.org It helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the C2 or C6 positions. libretexts.org This stabilization lowers the activation energy of the reaction, accelerating the rate of substitution. youtube.com

The combination of these activating features makes the bromine atom at the C2 position an excellent leaving group, predisposing the molecule to facile substitution by a wide range of nucleophiles.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the C-Br bond in this compound serves as a handle for numerous transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. mdpi.com The C2-bromo position of this compound is well-suited for this transformation, allowing for the introduction of a diverse array of aryl, heteroaryl, alkyl, or alkenyl groups. researchgate.netrsc.org The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. mdpi.com The versatility of commercially available boronic acids makes this a preferred method for creating complex pyrimidine derivatives. researchgate.net

| Boronic Acid | Product | Typical Catalytic System |

|---|---|---|

| Phenylboronic acid | Ethyl 2-phenylpyrimidine-4-carboxylate | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O mdpi.com |

| Thiophene-2-boronic acid | Ethyl 2-(thiophen-2-yl)pyrimidine-4-carboxylate | Pd(dppf)Cl₂, K₂CO₃, DMF |

| Methylboronic acid | Ethyl 2-methylpyrimidine-4-carboxylate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O |

Ullmann-type reactions are copper-catalyzed cross-couplings that are particularly useful for forming C-N, C-O, and C-S bonds. organic-chemistry.org While palladium catalysis is often dominant, Ullmann chemistry offers a complementary and sometimes more economical approach for coupling aryl halides with amines, alcohols, and thiols. researchgate.net For this compound, these reactions can be used to introduce functional groups that may be challenging to incorporate via standard SNAr. organic-chemistry.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for introducing alkynyl moieties onto the pyrimidine ring at the C2 position. The resulting 2-alkynylpyrimidines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The formation of C-N bonds is critical in medicinal chemistry, and several catalytic methods are available for this purpose. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction provides a powerful alternative to SNAr for the amination of this compound. It often proceeds under milder conditions and tolerates a broader substrate scope, including less nucleophilic amines. arkat-usa.org

In addition to palladium-catalyzed methods, copper-catalyzed C-N bond formation (Ullmann-type amination) can also be employed. researchgate.net These reactions are effective for coupling aryl halides with various nitrogen-containing compounds, including amines, amides, and heterocycles, providing a robust toolkit for the synthesis of diverse N-substituted pyrimidines. researchgate.netresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst(s) |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | C(sp²)-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Ullmann-type Coupling | Alcohol (e.g., Phenol) | C(sp²)-O | CuI, Ligand (e.g., 1,10-Phenanthroline), Base (e.g., Cs₂CO₃) organic-chemistry.org |

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group at the C4 position of the pyrimidine ring is susceptible to nucleophilic attack, allowing for straightforward hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxylate moiety, which can be crucial for tuning the solubility, reactivity, and biological profile of its derivatives.

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid, and excess water. chemguide.co.uk This reaction is reversible, and the equilibrium is driven towards the products by using a large excess of water. chemguide.co.uk

Alternatively, base-catalyzed hydrolysis, also known as saponification, offers an irreversible pathway to the carboxylate salt. chemguide.co.uklibretexts.org Heating the ester with an aqueous solution of a strong base, like sodium hydroxide, leads to the formation of the sodium salt of 2-bromopyrimidine-4-carboxylic acid and ethanol (B145695). chemguide.co.uk The free carboxylic acid can then be liberated by acidifying the reaction mixture. libretexts.org

Transesterification: This process allows for the conversion of the ethyl ester into a different ester by reaction with another alcohol. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org For instance, heating this compound in methanol (B129727) with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) will result in the formation of mthis compound. researchgate.net To ensure a high conversion rate, the alcohol reactant is typically used in large excess as the solvent for the reaction. masterorganicchemistry.com

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, H₂O | Heat (reflux) | 2-Bromopyrimidine-4-carboxylic acid |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), then H₃O⁺ | Heat (reflux), followed by acidification | 2-Bromopyrimidine-4-carboxylic acid |

| Transesterification | Other alcohol (e.g., CH₃OH), acid or base catalyst | Heat (reflux) in excess alcohol | Corresponding new ester (e.g., Mthis compound) |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The presence of the reactive 2-bromo substituent and the strategically positioned carboxylate group makes this compound an excellent precursor for constructing fused heterocyclic systems. These annulation reactions are key to synthesizing scaffolds of significant medicinal interest. researchgate.netresearchgate.netrsc.org

The furo[2,3-d]pyrimidine (B11772683) core is a prevalent motif in many biologically active compounds. researchgate.netrsc.orgnih.gov A plausible synthetic route to this scaffold starting from this compound involves a tandem reaction sequence. The first step is a nucleophilic aromatic substitution of the 2-bromo group by a reagent containing a hydroxyl group, such as the enolate of a ketone. This is followed by an intramolecular cyclization where the hydroxyl group attacks a carbon atom of the pyrimidine ring, leading to the formation of the furan (B31954) ring fused to the pyrimidine core.

Further elaboration can lead to more complex systems like furo[3,2-e]imidazo[1,2-c]pyrimidines. researchgate.net For instance, a synthesized furo[2,3-d]pyrimidine can undergo further cyclocondensation reactions. Reaction with a suitable reagent like ethyl bromopyruvate could introduce a side chain that, under appropriate conditions, cyclizes to form the fused imidazole (B134444) ring, resulting in the tricyclic furo[3,2-e]imidazo[1,2-c]pyrimidine structure. researchgate.net

| Target Scaffold | Key Reaction Steps | Potential Reagents |

|---|---|---|

| Furo[2,3-d]pyrimidines | 1. Nucleophilic substitution of 2-bromo group 2. Intramolecular cyclization | α-Hydroxy ketones, Ethyl acetoacetate |

| Furo[3,2-e]imidazo[1,2-c]pyrimidines | 1. Formation of Furo[2,3-d]pyrimidine intermediate 2. Cyclocondensation | Ethyl bromopyruvate, Chloroacetaldehyde |

The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a critical pharmacophore in numerous kinase inhibitors and other therapeutic agents. nih.govmdpi.comresearchgate.net The synthesis of this ring system from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions followed by cyclization.

A prominent strategy involves the Sonogashira coupling of the 2-bromo position with a terminal alkyne. The resulting 2-alkynylpyrimidine intermediate can then undergo an intramolecular cyclization, often catalyzed by a base or a transition metal, where the nitrogen at the N1 position of the pyrimidine ring attacks the internal carbon of the alkyne. This annulation process directly furnishes the pyrrolo[2,3-d]pyrimidine core. The specific alkyne used in the coupling step determines the substitution pattern on the newly formed pyrrole (B145914) ring.

| Step | Reaction Type | Catalyst System | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | Terminal alkyne (e.g., Trimethylsilylacetylene), Base (e.g., Et₃N) | Ethyl 2-alkynylpyrimidine-4-carboxylate |

| 2 | Intramolecular Annulation | Base (e.g., K₂CO₃) or Metal catalyst | Solvent (e.g., DMF) | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivative |

Radical Chemistry and Functionalization via Homolytic Pathways

Beyond ionic reactions, the pyrimidine ring can be functionalized through radical pathways. The Minisci reaction is a powerful method for the homolytic functionalization of electron-deficient heterocycles. ucla.edu While this compound itself is a functionalized pyrimidine, similar radical chemistry can be applied to introduce additional substituents at vacant positions on the ring (e.g., C5 or C6).

This type of reaction typically involves the generation of a nucleophilic carbon-centered radical, which then attacks the protonated, electron-poor pyrimidine ring. ucla.edu For example, alkyl radicals can be generated from carboxylic acids via oxidative decarboxylation with silver nitrate (B79036) and ammonium (B1175870) persulfate. These radicals would preferentially add to the C5 or C6 positions of the pyrimidine ring. Such homolytic substitutions are highly valuable as they allow for the introduction of alkyl and acyl groups that are often difficult to install using traditional nucleophilic or electrophilic substitution methods. ucla.edu This approach represents a key strategy for the late-stage functionalization of pyrimidine derivatives. nih.gov

| Reaction Type | Radical Source | Reagents | Potential Site of Functionalization | Potential Product |

|---|---|---|---|---|

| Minisci-type Alkylation | Alkyl Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈ | C5 or C6 | Ethyl 2-bromo-5-alkylpyrimidine-4-carboxylate |

| Minisci-type Acylation | Aldehydes | t-BuOOH, FeSO₄ | C5 or C6 | Ethyl 2-bromo-5-acylpyrimidine-4-carboxylate |

Advanced Applications in Organic Synthesis and Chemical Biology Research

Precursor for Pharmacologically Relevant Heterocyclic Scaffolds

The pyrimidine (B1678525) nucleus is a fundamental component of numerous biologically active molecules, including several marketed drugs. ucla.edu The strategic placement of reactive functional groups on this core, as seen in ethyl 2-bromopyrimidine-4-carboxylate, provides synthetic chemists with a powerful platform for constructing complex molecular architectures with potential therapeutic applications.

The chemical reactivity of this compound enables its use in the synthesis of a wide array of complex pyrimidine derivatives. The bromine atom at the 2-position can be readily displaced or participate in cross-coupling reactions, while the carboxylate group at the 4-position can be modified through various ester-to-amide conversions or other transformations. This dual functionality allows for the systematic construction of libraries of novel compounds for biological screening. For instance, substituted pyrimidines are explored as potent bone anabolic agents that function by activating specific signaling pathways, such as the BMP2/SMAD1 pathway, to promote osteogenesis. nih.gov The synthesis of these complex analogues often involves multi-step procedures where the pyrimidine core is strategically functionalized to achieve desired structure-activity relationships. nih.gov

A significant application of pyrimidine carboxylates is in the synthesis of fused heterocyclic systems, which are of great interest in drug discovery. Specifically, the related compound, methyl 5-bromopyrimidine-4-carboxylate, has been instrumental in the synthesis of the tricyclic pyrimido[4,5-c]quinoline (B14755456) core of CX-5011, a potent inhibitor of protein kinase CK2. ucla.edu This synthesis highlights a key synthetic strategy applicable to this compound. The process involves a domino Suzuki coupling–intramolecular amide formation reaction between the bromopyrimidine derivative and an appropriate boronic acid partner. ucla.edu This efficient method demonstrates the utility of brominated pyrimidine esters in rapidly assembling complex, polycyclic scaffolds that are otherwise challenging to prepare. ucla.edu

| Reaction Step | Description | Reactants |

| Domino Reaction | Suzuki Coupling followed by Intramolecular Amide Formation | Methyl 5-bromopyrimidine-4-carboxylate, 2-amino-4-(methoxycarbonyl) phenylboronic acid |

| Outcome | Formation of a fused tricyclic system | Tricyclic pyrimido[4,5-c]quinoline core |

Intermediate in Agrochemical Synthesis

The pyrimidine scaffold is not only prevalent in pharmaceuticals but also in the agrochemical industry. Many commercial herbicides, insecticides, and fungicides contain a pyrimidine ring, underscoring its importance in crop protection.

This compound serves as a key intermediate in the generation of novel molecular frameworks for agrochemical applications. The goal is to discover new compounds with improved efficacy, selectivity, and environmental profiles. mdpi.com Researchers design and synthesize new pyrimidine derivatives, such as those containing sulfonate groups, and evaluate them for insecticidal and antibacterial activities. mdpi.com The synthetic pathway often involves the modification of a core pyrimidine structure, which can be derived from versatile building blocks like this compound. mdpi.com The resulting scaffolds are tested for a range of biological activities, including fungicidal and herbicidal properties, to identify promising lead compounds for further development. researchgate.net

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to interact with specific protein targets in a biological system, allowing researchers to study protein function in a controlled manner. mskcc.orgnih.gov The development of effective and specific probes is crucial for target validation in drug discovery and for unraveling complex biological processes.

This compound is an ideal starting material for the synthesis of chemical probes and specialized ligands. Its functional handles—the bromo group and the ethyl ester—allow for the covalent attachment of reporter tags (like fluorophores), affinity labels (like biotin), or linkers for immobilization on solid supports. nih.gov These modifications transform the core molecule into a research tool capable of detecting, isolating, or imaging its protein targets. For example, a ligand derived from this scaffold could be used in affinity chromatography to pull down its binding partners from a cell lysate, helping to identify the protein targets of a potential drug molecule. nih.gov This approach is a cornerstone of chemoproteomics, a powerful strategy used for target deconvolution in phenotypic drug discovery. nih.gov

| Feature of this compound | Application in Chemical Probe Synthesis |

| Bromo Group (C2-position) | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach targeting moieties or linkers. |

| Ethyl Ester (C4-position) | Can be hydrolyzed to a carboxylic acid or converted to an amide for attaching fluorescent dyes, biotin (B1667282) tags, or other functional groups. |

| Pyrimidine Core | A well-established scaffold in medicinal chemistry, providing a rigid framework for orienting functional groups for protein binding. |

Generation of Diverse Chemical Libraries for Screening Initiatives

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. By creating large and varied collections of compounds, researchers can cast a wide net in their search for molecules that interact with a specific biological target, such as a protein kinase involved in cancer. nih.govnih.gov Diversity-oriented synthesis (DOS) is a powerful strategy employed to build these libraries, aiming to populate chemical space with a broad range of molecular architectures. researchgate.netcam.ac.uknih.gov

This compound is an ideal starting material for DOS due to its capacity to undergo a variety of chemical transformations at its reactive sites. This allows for the introduction of a wide array of chemical functionalities and structural motifs, leading to the creation of libraries with significant molecular diversity.

The Role of Pyrimidine Scaffolds in Library Synthesis

The pyrimidine scaffold is a popular choice for library synthesis due to its proven track record in approved drugs and its synthetic tractability. mdpi.comacs.org The pyrimidine ring can be readily functionalized at multiple positions, allowing for the creation of libraries with diverse substitution patterns. mdpi.com This structural diversity is crucial for exploring the chemical space around a biological target and identifying compounds with optimal binding affinity and selectivity.

The generation of these libraries often involves parallel synthesis techniques, where multiple reactions are carried out simultaneously to produce a large number of compounds in a short amount of time. acs.org High-throughput screening (HTS) technologies are then used to rapidly assess the biological activity of each compound in the library. ewadirect.comnih.govresearchgate.net

Research Findings in Pyrimidine-Based Library Generation

While specific research detailing the extensive use of this compound in large-scale library generation for screening initiatives is not abundantly available in the public domain, the principles of its application can be inferred from studies on similar pyrimidine-based scaffolds. For instance, the synthesis of DNA-encoded libraries based on functionalized pyrimidine cores has been described, demonstrating the utility of this scaffold in generating vast libraries for affinity screening. acs.org In these libraries, each molecule is tagged with a unique DNA barcode, allowing for the simultaneous screening of millions or even billions of compounds.

Furthermore, numerous studies have focused on the synthesis of various substituted pyrimidine derivatives for evaluation as potential therapeutic agents, particularly as kinase inhibitors. nih.govnih.gov These efforts, while not always explicitly framed as "library generation," contribute to the collective knowledge of pyrimidine chemistry and provide a foundation for the rational design of focused libraries targeting specific protein families. The synthesis of 2,4-diaminopyrimidine (B92962) derivatives, for example, has been a fruitful area of research for the development of potent anticancer agents. nih.gov

The strategic importance of the pyrimidine core is further underscored by the development of synthetic methodologies aimed at producing diverse pyrimidine-embedded polyheterocycles. researchgate.net These complex molecular architectures, built upon the pyrimidine framework, are designed to explore novel regions of chemical space and identify compounds with unique biological activities.

In a representative, albeit generalized, approach to library synthesis utilizing a functionalized pyrimidine such as this compound, the following reaction pathways could be employed:

| Reaction Type | Reagents and Conditions | Potential for Diversity |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, Palladium catalyst, Base | Introduction of a wide variety of aromatic and heteroaromatic groups at the 2-position. |

| Buchwald-Hartwig Amination | Primary or secondary amines, Palladium catalyst, Base | Installation of diverse amino substituents at the 2-position, a common feature in kinase inhibitors. |

| Amide Bond Formation | Amines, Coupling agents (e.g., HATU, HOBt) | Modification of the ethyl ester at the 4-position to generate a library of amides with varying steric and electronic properties. |

| Hydrolysis and subsequent derivatization | 1. LiOH or NaOH2. Various alcohols, amines, etc. | Conversion of the ester to a carboxylic acid, which can then be coupled to a diverse range of building blocks. |

This table represents a conceptual framework for library generation. Specific conditions would need to be optimized for each reaction.

The combination of these and other chemical transformations allows for the exponential expansion of the number of possible derivatives from the single starting scaffold of this compound. This combinatorial approach is central to the generation of the large and diverse chemical libraries that fuel modern drug discovery pipelines.

Future Research Directions and Emerging Opportunities for Ethyl 2 Bromopyrimidine 4 Carboxylate

Exploration of Sustainable and Green Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in A major future direction lies in the development of sustainable and green synthetic routes for ethyl 2-bromopyrimidine-4-carboxylate and its analogs. This involves a shift towards methodologies that utilize safer solvents, reduce energy consumption, and employ catalytic systems over stoichiometric reagents. powertechjournal.com

Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired pyrimidine structure, minimizing intermediate isolation steps and solvent usage. rasayanjournal.co.inresearchgate.net The Biginelli reaction is a classic example that could be adapted for creating diverse pyrimidine-based compounds. mdpi.com

Alternative Energy Sources: The application of microwave irradiation and ultrasound is expected to grow. powertechjournal.com These techniques can significantly shorten reaction times, increase yields, and often allow for solvent-free conditions. rasayanjournal.co.inrsc.org For instance, microwave-assisted synthesis has been shown to be an effective, environmentally friendly approach for producing pyrimidine derivatives. powertechjournal.com

Green Solvents and Catalysts: Research will likely focus on replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netrsc.orgresearchgate.net Furthermore, the development of reusable, heterogeneous catalysts, such as nanocrystalline MgO or modified ZnO NPs, will be crucial for improving the environmental footprint of pyrimidine synthesis. rasayanjournal.co.inresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product will be prioritized. This includes exploring novel cyclization and annulation reactions that are highly efficient and generate minimal byproducts. organic-chemistry.org

Advanced Spectroscopic and Time-Resolved Studies for Reaction Mechanism Elucidation

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques and time-resolved studies offer powerful tools to probe reactive intermediates and transition states.

Future research in this area will likely involve:

In-situ Spectroscopic Monitoring: Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor reaction progress, identify transient intermediates, and gather kinetic data.

Time-Resolved Spectroscopy: Ultrafast techniques like transient-absorption spectroscopy can provide insights into the dynamics of photochemical reactions and other rapid processes involving pyrimidine derivatives on timescales as short as femtoseconds (10⁻¹⁵ seconds). wikipedia.org

Advanced NMR Techniques: The use of specialized NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can characterize molecular dynamics and conformational changes in pyrimidine-containing systems, which is particularly useful for understanding their interactions with biological targets. acs.org

Mass Spectrometry: High-resolution mass spectrometry and techniques like Infrared Photodissociation (IRPD) spectroscopy can be employed to identify and structurally characterize reaction intermediates and fragmentation pathways of pyrimidine ions. semanticscholar.org Spectroscopic analysis of UV-induced pyrimidine photoproducts has also provided insights into DNA repair mechanisms. nih.gov

In-depth Computational Studies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry is an increasingly indispensable tool in modern organic synthesis. For this compound, in-depth computational studies can provide predictive models for its reactivity and the selectivity of its transformations, thereby guiding experimental design and reducing trial-and-error.

Emerging opportunities in this domain include:

Quantum Chemical Calculations: High-level ab initio and Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving the pyrimidine core. uci.edu DFT analysis is also used to establish structure-activity correlations. rsc.org

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning and QSAR modeling can establish relationships between the molecular structure of pyrimidine derivatives and their chemical reactivity or biological activity. mdpi.combg.ac.rsresearchgate.net These models can predict the properties of novel, unsynthesized compounds, accelerating the discovery process. mdpi.com

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding modes and affinities of pyrimidine carboxylate derivatives with biological targets, such as enzymes or receptors. nih.gov This helps in understanding the structural features responsible for inhibitory activity and selectivity. nih.govresearchgate.net These computational approaches can guide the design of more potent and selective therapeutic agents. nih.gov

Design and Synthesis of Advanced Materials Incorporating Pyrimidine Carboxylate Structures

The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced functional materials. The incorporation of this compound and its derivatives into larger molecular architectures could lead to materials with novel optical, electronic, and self-assembly properties.

Future research is expected to focus on:

π-Conjugated Materials: The electron-withdrawing nature of the pyrimidine ring makes it a valuable component in π-conjugated systems for applications in organic electronics. researchgate.net Research will involve synthesizing oligomers and polymers containing the pyrimidine carboxylate moiety for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

Liquid Crystals: The rigid, planar structure of the pyrimidine core is conducive to the formation of liquid crystalline phases. researchgate.net By attaching appropriate side chains to the pyrimidine carboxylate scaffold, new liquid crystalline materials with specific thermal and optical properties could be developed.

Supramolecular Assemblies: The hydrogen bonding capabilities and dipolar interactions of the pyrimidine ring can be exploited to construct well-defined supramolecular structures through self-assembly. researchgate.net These organized assemblies could find applications in areas such as molecular recognition and nanotechnology.

Integration with High-Throughput Experimentation and Automation in Organic Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of high-throughput experimentation (HTE) and automation is crucial. These technologies enable the rapid screening of a large number of reaction conditions in parallel, significantly increasing research efficiency. youtube.com

Key opportunities include:

Reaction Optimization: HTE platforms, using multi-well plates, can rapidly screen various catalysts, ligands, bases, solvents, and temperatures to identify the optimal conditions for a given transformation, such as cross-coupling reactions at the bromine position. youtube.comacs.org This approach minimizes the consumption of valuable starting materials. youtube.com

Library Synthesis: Automated synthesis platforms can be employed to generate large libraries of pyrimidine carboxylate derivatives for biological screening or materials testing. youtube.com This is particularly valuable in the early stages of drug discovery.

Flow Chemistry: Continuous flow chemistry, combined with automation and in-line analytics, offers a scalable and efficient alternative to traditional batch synthesis. chemrxiv.org This approach can improve reaction control, safety, and throughput for the synthesis of pyrimidine-based compounds. The integration of artificial intelligence with these automated systems could further revolutionize the design and execution of complex synthetic routes. powertechjournal.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-bromopyrimidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting ethyl 2-dimethylaminomethylene-3-oxoalkanoates with brominating agents (e.g., PBr₃) under anhydrous conditions can yield brominated pyrimidine derivatives. Reaction temperature (e.g., 0–5°C for bromination) and solvent choice (e.g., DMF or THF) significantly affect regioselectivity and yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of hexane/ethyl acetate.

Q. How is this compound characterized structurally?

- Methodology : Use X-ray crystallography (e.g., SHELXL software ) to resolve crystal structures. Complement with NMR (¹H/¹³C) for functional group verification and HRMS for molecular weight confirmation. For example, EI-MS and HRMS-ESI-QTOF can confirm molecular ions (e.g., m/z 506 for brominated derivatives) .

- Data Interpretation : Compare experimental NMR shifts with DFT-predicted values to validate assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Apply conceptual density functional theory (DFT) to calculate electronic parameters:

- Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack.

- Fukui Functions : Identify reactive sites (e.g., bromine at C2 as a leaving group).

- Global Hardness (η) : Assess stability under reaction conditions .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

- Methodology :

Mechanistic Probes : Use isotopic labeling (e.g., ²H or ¹³C) to track bond cleavage/formation.

Solvent Effects : Analyze how polarity (e.g., ε of DMSO vs. toluene) impacts transition states via DFT.

Error Analysis : Quantify discrepancies in computational models (e.g., basis set limitations) and refine using hybrid functionals (e.g., B3LYP) .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodology :

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, halogen contacts) to guide functionalization.

- Torsion Angle Adjustments : Modify ester groups (e.g., ethyl to methyl) to optimize steric and electronic profiles for target binding .

- Case Study : Derivatives like Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate show improved binding to kinase targets due to optimized π-π stacking .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.